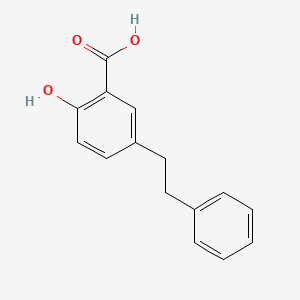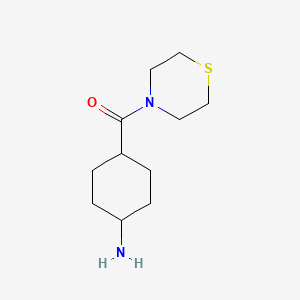![molecular formula C14H17FN2 B1440140 [1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177362-11-6](/img/structure/B1440140.png)
[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Descripción general
Descripción
1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, also known as FMDP, is a novel compound that has been studied for its potential applications in scientific research. It is an organofluorine compound, which is a type of organic compound that contains one or more fluorine atoms. FMDP is a synthetic compound that has a wide range of potential applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Chemical Synthesis
The synthesis of complex organic compounds involves intermediate steps that may utilize or relate to the structure of compounds similar to "[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine." For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, demonstrates the significance of fluorinated aromatic compounds in drug development and manufacturing processes (Qiu et al., 2009).
Pharmacology and Drug Action
Understanding the action of psychoactive compounds, including those structurally similar to "this compound," is crucial for developing new therapeutic agents. Research on dopamine D2 receptor ligands, for example, sheds light on the development of treatments for neuropsychiatric disorders, highlighting the importance of structural analysis in designing compounds with desired biological activities (Jůza et al., 2022).
Molecular Imaging
Fluorescent compounds play a critical role in molecular imaging, a field that enables the visualization of biological processes in vivo. The development and use of fluorescent chemosensors, for instance, are instrumental in detecting a wide range of analytes, demonstrating the broad applications of fluorescent compounds in scientific research (Roy, 2021).
Neuropharmacology
Research on the neurochemical and neurotoxic effects of psychoactive substances, such as MDMA and its analogs, provides insights into the mechanisms underlying their actions. This knowledge is critical for assessing the potential therapeutic uses and risks of new psychoactive substances (Cumming et al., 2021).
Mecanismo De Acción
Indole derivatives are a class of compounds that have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors to produce their effects .
Biochemical Pathways
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives may affect pathways involved in inflammation, while others may affect pathways involved in viral replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary depending on the specific compound. Some indole derivatives may be readily absorbed and distributed throughout the body, while others may be metabolized quickly and excreted .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Propiedades
IUPAC Name |
[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2/c1-9-4-5-13(7-14(9)15)17-10(2)6-12(8-16)11(17)3/h4-7H,8,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEQAOGVUWNMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)CN)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)
![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)
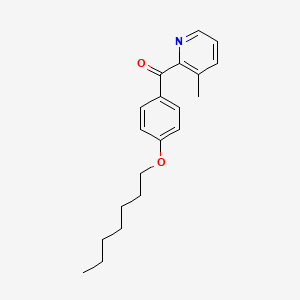
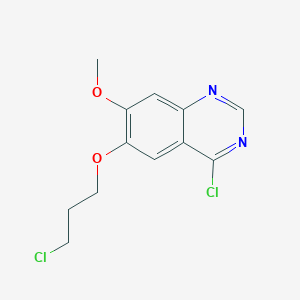
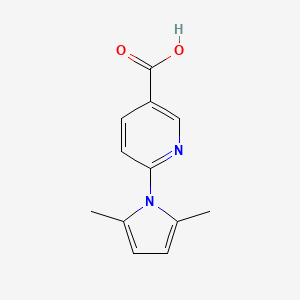
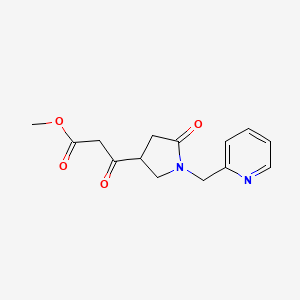
amino}acetic acid dihydrochloride](/img/structure/B1440069.png)
